Torachrysone 8-O-Glucoside
Overview
Description
Torachrysone-8-O-b-D-glucoside: is a natural compound isolated from the plant Polygonum multiflorum Thunb. It is a type of naphthalene glucoside and has been studied for its various biological activities, including anti-inflammatory and antioxidant properties .
Mechanism of Action
Target of Action
Torachrysone 8-O-Glucoside (TG) primarily targets Aldose Reductase (AR) . AR is an important enzyme involved in the reduction of various aldehyde and carbonyl compounds, including the highly reactive and toxic 4-hydroxynonenal (4-HNE) . This enzyme has been linked to the progression of various pathologies such as atherosclerosis, hyperglycemia, inflammation, and tumors .
Mode of Action
TG functions as an effective inhibitor of AR . It exhibits potent effects in clearing reactive aldehydes and reducing inflammation . TG also significantly inhibits the Tyr-phosphorylation level of focal adhesion kinase (FAK), a key regulator of morphological transformation .
Biochemical Pathways
TG up-regulates the mRNA levels of several antioxidant factors downstream of NRF2, especially glutathione S-transferase (GST) . This leads to the detoxification of 4-HNE by facilitating the conjugation of 4-HNE to glutathione, forming glutathione-4-hydroxynonenal (GS-HNE) . TG also blocks the conversion of GS-HNE to glutathionyl-1,4-dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts .
Pharmacokinetics
The active ingredients of the Polygonum multiflorum Thunb. extract, which includes TG, are quickly absorbed after oral administration . High exposure levels of TG are observed, indicating good bioavailability . Most of the active ingredients are mainly excreted through feces and bile .
Result of Action
TG’s action results in the reduction of inflammation and the clearance of reactive aldehydes . It also prevents the formation of protein adducts and induces severe cellular damage . Moreover, TG greatly restrains LPS-induced morphological transformation of RAW 264.7 cells into M1 type and reduces their adhesion .
Action Environment
The action, efficacy, and stability of TG can be influenced by various environmental factors Further investigations are needed to fully explore this aspect.
Biochemical Analysis
Biochemical Properties
Torachrysone 8-O-Glucoside functions as an effective inhibitor of Aldose Reductase (AR), an enzyme involved in the reduction of various aldehyde and carbonyl compounds . It interacts with AR, exhibiting strong binding affinity, and inhibits its activity .
Cellular Effects
This compound influences cell function by up-regulating the mRNA levels of several antioxidant factors downstream of NRF2 . It significantly increases Glutathione S-transferase (GST), thus detoxifying 4-Hydroxynonenal (4-HNE) by facilitating the conjugation of 4-HNE to glutathione, forming Glutathione-4-Hydroxynonenal (GS-HNE) .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the conversion of GS-HNE to Glutathionyl-1,4-Dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts and inducing severe cellular damage .
Metabolic Pathways
This compound is involved in the metabolism of lipid peroxidation products . It interacts with AR in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Torachrysone-8-O-b-D-glucoside can be synthesized through the glycosylation of torachrysone with glucose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: Industrial production of Torachrysone-8-O-b-D-glucoside involves the extraction and purification from natural sources such as Polygonum multiflorum Thunb. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Torachrysone-8-O-b-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in cellular processes, including its effects on enzyme activity and gene expression.
Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Emodin-8-O-b-D-glucoside: Another naphthalene glucoside with similar anti-inflammatory and antioxidant properties.
Chrysophanol-8-O-b-D-glucoside: Known for its anti-inflammatory and hepatoprotective effects.
Uniqueness: Torachrysone-8-O-b-D-glucoside is unique due to its potent inhibition of aldose reductase and its ability to upregulate multiple antioxidant factors, making it a promising candidate for therapeutic applications in conditions characterized by excessive lipid peroxidation and inflammation .
Properties
IUPAC Name |
1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKWPHRULCFTBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Torachrysone 8-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64032-49-1 | |
Record name | Torachrysone 8-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150 - 152 °C | |
Record name | Torachrysone 8-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?
A1: this compound was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].
Q2: What is the pharmacokinetic behavior of this compound after oral administration?
A2: A study in rats showed that this compound, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].
Q3: Were there any studies conducted to assess the activity of this compound on Parkin?
A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].
A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate this compound from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of this compound and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].
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